![molecular formula C16H23N3O3 B2415330 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 941902-34-7](/img/structure/B2415330.png)
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea
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Overview
Description
The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea” is a urea derivative with methoxyethyl and methoxypropyl groups attached to the nitrogen atoms, and an indole group attached to one of the methoxyethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring would be a urea group, which consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). One of these amine groups would be further substituted with methoxyethyl and methoxypropyl groups .Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The indole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ureas in general are solid at room temperature, and indole derivatives are often crystalline solids. The presence of the methoxy groups might increase the compound’s solubility in organic solvents .Scientific Research Applications
Antitumor Activities and Structural Analysis
- The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was synthesized and characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. It exhibited antitumor activities, and its structure and interactions with the CDK4 protein were analyzed through docking studies (Hu et al., 2018).
Use in Analytical Chemistry
- AR-A014418, a compound with a structure related to the target compound, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A deuterium-labeled version of this compound was synthesized to serve as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies (Liang et al., 2020).
Derivative Synthesis and Biological Evaluation
- A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The target compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity (Feng et al., 2020).
Synthetic Methodology Development
- A synthetic methodology for the target compound was established with a high yield, demonstrating its importance as an intermediate for small molecule anticancer drugs. The optimized method provides a high overall yield, showcasing the compound's relevance in drug synthesis (Zhang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxypropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-21-10-5-8-17-16(20)18-14-12-19(9-11-22-2)15-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTLQMWPPJMWGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea |
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